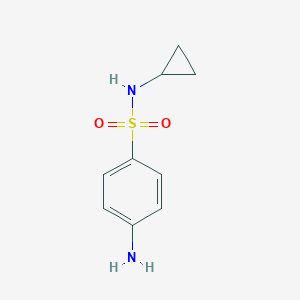

4-amino-N-cyclopropylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLXPLAKQKRJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360706 | |

| Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177785-41-0 | |

| Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-N-cyclopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-amino-N-cyclopropylbenzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry and drug development. The synthesis follows a well-established three-step sequence, commencing with the protection of the amino group of a commercially available starting material, followed by chlorosulfonation, reaction with cyclopropylamine, and subsequent deprotection to yield the final product. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the following three-step process:

-

Chlorosulfonation of Acetanilide: The synthesis begins with the electrophilic aromatic substitution of acetanilide with chlorosulfonic acid. This reaction introduces the sulfonyl chloride functional group at the para position of the benzene ring, yielding p-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during chlorosulfonation.[1][2][3][4]

-

Sulfonamide Formation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with cyclopropylamine. This is a nucleophilic substitution reaction where the nitrogen of cyclopropylamine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the N-cyclopropylsulfonamide bond. This step yields the protected intermediate, N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide.[5]

-

Deprotection: The final step involves the acidic hydrolysis of the acetamido protecting group to unveil the primary amino group. This is typically achieved by heating the intermediate in the presence of an acid, such as hydrochloric acid, to afford the target molecule, this compound.[4][6]

Experimental Protocols

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[1][2][3]

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Ice

-

Water

Procedure:

-

In a fume hood, carefully add 10.0 g of dry acetanilide in small portions to 30 mL of chlorosulfonic acid in a flask, while maintaining the temperature between 15-20 °C using an ice bath.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70 °C for an additional hour.

-

Cool the reaction mixture to room temperature and pour it slowly and carefully onto 200 g of crushed ice with stirring.

-

The precipitated solid, p-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like chloroform or a mixture of chloroform and petroleum ether.

Step 2: Synthesis of N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide

This protocol is based on general procedures for the synthesis of N-substituted sulfonamides from sulfonyl chlorides.[5]

Materials:

-

p-Acetamidobenzenesulfonyl chloride

-

Cyclopropylamine

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5.0 g of p-acetamidobenzenesulfonyl chloride in 50 mL of dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath and add 1.5 equivalents of cyclopropylamine, followed by the dropwise addition of 1.2 equivalents of pyridine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This deprotection step is carried out via acidic hydrolysis of the acetamide group.[4][6]

Materials:

-

N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide

-

Concentrated Hydrochloric Acid

-

Ethanol (or another suitable solvent)

-

Sodium hydroxide solution

Procedure:

-

Suspend the crude or purified N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The final product, this compound, can be further purified by recrystallization.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Chlorosulfonation | Acetanilide, Chlorosulfonic acid | p-Acetamidobenzenesulfonyl chloride | 70-85% |

| 2. Sulfonamide Formation | p-Acetamidobenzenesulfonyl chloride, Cyclopropylamine | N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide | 60-80% |

| 3. Deprotection | N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide, Hydrochloric acid | This compound | 80-95% |

Mandatory Visualizations

Synthetic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. theochem.mercer.edu [theochem.mercer.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 4-amino-N-cyclopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-cyclopropylbenzenesulfonamide is a sulfonamide derivative with potential applications in pharmacological research, particularly as a kinase inhibitor. This technical guide provides a comprehensive overview of its chemical properties, available experimental data, and its putative role in modulating key signaling pathways. Due to the limited availability of public experimental data for this specific compound, this guide combines reported data with computed properties and general experimental methodologies relevant to its compound class and biological targets.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the physical properties are computationally predicted.

General and Structural Information

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 177785-41-0 | Multiple Suppliers |

| PubChem CID | 1134148 | PubChem |

| Molecular Formula | C₉H₁₂N₂O₂S | PubChem |

| Molecular Weight | 212.27 g/mol | PubChem |

| SMILES | C1CC1NS(=O)(=O)C2=CC=C(C=C2)N | PubChem |

Physicochemical Properties

| Property | Value | Remarks |

| Melting Point | No data available | Experimental value not found in public literature. |

| Boiling Point | No data available | Experimental value not found in public literature. |

| Solubility | No data available | Experimental value not found in public literature. |

| pKa | No data available | Experimental value not found in public literature. |

| LogP | 2.76240 | Computed |

Experimental Data

Synthesis

A general synthetic route for this compound has been reported in the literature. The synthesis involves the reaction of a protected aminobenzenesulfonyl chloride with cyclopropylamine, followed by deprotection.

General Synthesis Scheme:

A high-level schematic of the synthesis process.

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. Researchers should refer to general methods for sulfonamide synthesis and adapt them accordingly.

¹H NMR Spectral Data

The following ¹H NMR data has been reported for this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40–7.44 | m | 3H | SO₂NH and Ar–H |

| 6.61 | d (J=9.0 Hz) | 2H | Ar–H |

| 5.94 | s | 2H | NH₂ |

Solvent: DMSO-d₆, Frequency: 300 MHz

Biological Activity and Signaling Pathways

Patents have identified this compound as a potential inhibitor of several kinases, including Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK). These kinases are implicated in a variety of cellular processes and disease states.

Spleen Tyrosine Kinase (SYK) Signaling Pathway

SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is involved in mediating cellular responses such as proliferation, differentiation, and phagocytosis.[2] Inhibition of SYK is a therapeutic strategy for autoimmune diseases and certain cancers.[1]

Inhibition of the SYK signaling pathway.

Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling Pathway

Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease.[3] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, implicated in various cellular processes including vesicular trafficking, autophagy, and cytoskeletal dynamics.[3][4]

Modulation of the LRRK2 signaling cascade.

Myosin Light Chain Kinase (MYLK) Signaling Pathway

MYLK is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II, a key event in smooth muscle contraction and cell motility.[5][6] Dysregulation of MYLK activity is associated with various pathological conditions, including cardiovascular diseases and cancer.[6]

Interference with the MYLK signaling pathway.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the public domain. The following represents a generalized workflow for a kinase inhibition assay, which would be a primary method for evaluating the biological activity of this compound.

General Kinase Inhibition Assay Workflow

This protocol outlines the general steps for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

A generalized workflow for a kinase inhibition assay.

Materials:

-

Purified recombinant kinase (SYK, LRRK2, or MYLK)

-

Specific kinase substrate

-

ATP

-

Kinase assay buffer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader with luminescence detection capabilities

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the kinase, substrate, and ATP in the appropriate assay buffer.

-

Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture for a specified time at a controlled temperature to allow for the enzymatic reaction to proceed.

-

Detection: Stop the kinase reaction and measure the amount of ATP consumed (or ADP produced). This is typically done by adding a detection reagent that generates a luminescent signal proportional to the amount of ATP remaining.

-

Data Analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percentage of kinase inhibition for each concentration of the compound. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the inhibition data against the compound concentration.

Conclusion

This compound is a compound of interest for its potential as a kinase inhibitor. While comprehensive experimental data on its physicochemical properties are currently lacking in the public domain, its chemical identity is well-established. The available spectral data and its putative biological targets—SYK, LRRK2, and MYLK—provide a solid foundation for further research. The general experimental protocols and pathway diagrams presented in this guide are intended to facilitate the design of future studies aimed at elucidating the therapeutic potential of this and related molecules. Further experimental validation of the computed properties and detailed investigation into its biological mechanisms are warranted.

References

- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 2. promega.com [promega.com]

- 3. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 4. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 6. What are MYLK inhibitors and how do they work? [synapse.patsnap.com]

In-depth Technical Guide: The Hypothesized Mechanism of Action of 4-amino-N-cyclopropylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 4-amino-N-cyclopropylbenzenesulfonamide is not available in the current scientific literature. This guide is based on the well-established activities of structurally analogous compounds. The core chemical scaffold, 4-aminobenzenesulfonamide, is a classic pharmacophore known to inhibit carbonic anhydrases. Therefore, this document outlines the hypothesized mechanism of action as a carbonic anhydrase inhibitor, using data from close structural analogs to provide a comprehensive and technically detailed overview.

Executive Summary

This compound belongs to the sulfonamide class of compounds, which are renowned for their inhibitory activity against carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting these enzymes, sulfonamide-based drugs can modulate pH balance and fluid secretion, leading to therapeutic effects in conditions such as glaucoma, edema, and epilepsy. This guide details the presumed mechanism of action of this compound as a carbonic anhydrase inhibitor, presenting quantitative data from analogs, detailed experimental protocols for assessing such activity, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action for sulfonamides is the inhibition of carbonic anhydrase.[1][2] This inhibition occurs through the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces the zinc-bound water molecule, which is essential for the catalytic activity of the enzyme, thereby blocking its function.

The general enzymatic reaction catalyzed by carbonic anhydrase is as follows:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ HCO₃⁻ + H⁺

Inhibition of this reaction by a sulfonamide like this compound would disrupt the physiological processes that depend on the rapid interconversion of CO₂ and bicarbonate.

Signaling Pathway: General Mechanism of Carbonic Anhydrase Inhibition

The following diagram illustrates the fundamental mechanism of carbonic anhydrase inhibition by a sulfonamide compound.

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Physiological Consequences of Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase has significant physiological effects that are exploited therapeutically. Two prominent examples are in the treatment of glaucoma and for inducing diuresis.

In the ciliary body of the eye, carbonic anhydrase (predominantly the hCA II isoform) is crucial for the secretion of aqueous humor.[3][4] Inhibition of CA reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure.[3][4][5]

Caption: Role of carbonic anhydrase inhibition in reducing intraocular pressure.

In the proximal convoluted tubule of the kidney, membrane-bound (hCA IV) and cytosolic (hCA II) carbonic anhydrases facilitate the reabsorption of sodium bicarbonate from the filtrate back into the blood.[6][7] By inhibiting these enzymes, sulfonamides prevent bicarbonate reabsorption, leading to an osmotic diuresis (increased excretion of water) and alkalinization of the urine.[7]

Quantitative Data: Inhibitory Potency of a Structural Analog

As no specific inhibitory data exists for this compound, we present data for a close structural analog, 4-(N-Ethylcyanamido)benzenesulfonamide , to provide a quantitative perspective on the potential inhibitory activity. The data is presented as inhibition constants (Kᵢ) against several human (h) carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |

| 4-(N-Ethylcyanamido)benzenesulfonamide[8] | 158.4 | 12.3 | 25.6 | 18.9 |

| Acetazolamide (Standard Inhibitor)[9] | 250 | 12.5 | 2.5 | - |

Lower Kᵢ values indicate higher inhibitory potency.

Experimental Protocols

The standard method for determining the inhibitory potency of a compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay .[9]

Stopped-Flow CO₂ Hydration Assay

Principle: This assay measures the catalytic rate of CO₂ hydration by carbonic anhydrase. The reaction releases protons, causing a change in the pH of a buffered solution, which is monitored in real-time using a pH indicator dye and a stopped-flow spectrophotometer. The assay is performed with and without the inhibitor to determine its effect on the enzyme's catalytic activity.

Materials and Reagents:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, VII, XIII)

-

Inhibitor compound (e.g., this compound) dissolved in DMSO

-

Buffer solution (e.g., 10 mM HEPES, pH 7.5)

-

pH indicator dye (e.g., p-Nitrophenol or Phenol Red)

-

CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme Preparation: A stock solution of the carbonic anhydrase isoform is prepared in the buffer. For the assay, a dilute solution of the enzyme is made.

-

Inhibitor Preparation: A series of dilutions of the inhibitor compound are prepared in the buffer containing a small, constant amount of DMSO to ensure solubility.

-

Assay Execution: a. The two syringes of the stopped-flow instrument are loaded. Syringe A contains the enzyme solution (or enzyme pre-incubated with the inhibitor for a set time). Syringe B contains the CO₂-saturated water with the pH indicator. b. The solutions are rapidly mixed in the observation cell of the spectrophotometer. c. The hydration of CO₂ begins, leading to a decrease in pH and a change in the absorbance of the pH indicator. d. The change in absorbance over time is recorded for the first few seconds of the reaction.

-

Data Analysis: a. The initial rate of the catalyzed reaction is calculated from the slope of the absorbance vs. time curve. b. The rates are measured for a range of inhibitor concentrations. c. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the inhibitory constant (Kᵢ) of a compound using the stopped-flow assay.

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as an inhibitor of carbonic anhydrase. This mechanism involves the direct binding of the sulfonamide moiety to the catalytic zinc ion in the enzyme's active site. The therapeutic implications of this action are significant, particularly in the fields of ophthalmology and nephrology. The N-cyclopropyl substituent is expected to influence the inhibitory potency and isoform selectivity of the molecule. The quantitative data from a closely related analog and the detailed experimental protocol provided in this guide offer a robust framework for the future investigation and characterization of this and similar compounds. Direct experimental validation is required to confirm this hypothesized mechanism of action and to fully elucidate the pharmacological profile of this compound.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]

- 4. gpnotebook.com [gpnotebook.com]

- 5. Carbonic anhydrase inhibition and the management of glaucoma: a literature and patent review 2013-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unveiling the Structural Architecture of 4-amino-N-cyclopropylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated structural and functional characteristics of 4-amino-N-cyclopropylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry. In the absence of a publicly available, experimentally determined crystal structure for this specific compound, this document leverages data from closely related analogs and established methodologies to project its crystallographic properties, detail standardized experimental protocols for its synthesis and characterization, and discuss its probable biological significance. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel sulfonamide-based therapeutic agents.

Introduction

Sulfonamides represent a cornerstone class of compounds in pharmaceutical sciences, renowned for their broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This compound, featuring a cyclopropyl moiety, presents a unique structural profile that warrants detailed investigation. This guide outlines the expected molecular architecture and provides a roadmap for its empirical determination and biological evaluation.

Predicted Crystallographic and Physicochemical Properties

While the definitive crystal structure of this compound has not been reported, we can infer its likely properties based on extensive studies of analogous sulfonamides. The table below summarizes key physicochemical parameters, with crystallographic data for a related compound, 4-amino-N-cyclohexylbenzenesulfonamide, provided for comparative context.

| Property | Predicted/Comparative Value | Source |

| Chemical Formula | C₉H₁₂N₂O₂S | - |

| Molecular Weight | 212.27 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 21970-03-4 | - |

| Crystal System (Analog) | Orthorhombic (predicted) | General Sulfonamide Crystallography |

| Space Group (Analog) | Pna2₁ (for a related sulfonamide) | [1] |

| Unit Cell Dimensions (Analog) | a = 15.1 Å, b = 5.8 Å, c = 16.2 Å (example) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted sulfonamides is a well-established process. The following protocol outlines a standard procedure for the synthesis of the title compound.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Procedure:

-

Sulfonamide Formation: 4-Acetylbenzenesulfonyl chloride is dissolved in pyridine. To this solution, cyclopropylamine is added dropwise at 0°C. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield N-cyclopropyl-4-acetylbenzenesulfonamide.

-

Hydrolysis: The intermediate is refluxed in a solution of concentrated hydrochloric acid and ethanol.

-

Purification: The reaction mixture is cooled, and the pH is adjusted to neutral with a sodium bicarbonate solution. The precipitated product, this compound, is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture).

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or vapor diffusion methods.

Caption: Inhibition of carbonic anhydrase and its effect on the tumor microenvironment.

The inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, by sulfonamides can disrupt the pH regulation in the tumor microenvironment, leading to an increase in extracellular acidity. This acidic environment is known to promote tumor progression, invasion, and metastasis. By inhibiting CAs, this compound is predicted to counteract these effects, making it a potential candidate for anticancer drug development.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its synthesis, crystallization, and structural analysis based on established protocols and data from analogous compounds. The predicted biological activity as a carbonic anhydrase inhibitor highlights its potential as a valuable scaffold in drug discovery. The experimental validation of the hypotheses presented herein is a crucial next step and is strongly encouraged to fully elucidate the structure-activity relationship of this promising compound.

References

Biological Activity of 4-Amino-N-Cyclopropylbenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activities of 4-aminobenzenesulfonamide derivatives, with a focus on their potential as therapeutic agents. While specific data on 4-amino-N-cyclopropylbenzenesulfonamide derivatives are limited in publicly available literature, this guide leverages data from structurally related N-substituted benzenesulfonamides to provide a comprehensive understanding of their synthesis, biological evaluation, and mechanisms of action. The primary biological activities discussed are carbonic anhydrase inhibition and anticancer effects, including the modulation of key signaling pathways.

Data Presentation: Biological Activity of Benzenesulfonamide Derivatives

The following tables summarize the quantitative biological activity data for a series of benzenesulfonamide derivatives, primarily focusing on their carbonic anhydrase (CA) inhibitory activity. These compounds share the core 4-aminobenzenesulfonamide scaffold and provide insights into the structure-activity relationships (SAR) that are likely relevant to N-cyclopropyl derivatives.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Derivatives

| Compound ID | R Group on Sulfonamide Nitrogen | Target Isozyme | Ki (nM) | Reference Compound | Ki (nM) |

| 1 | 2-aminopyrimidin-4-yl | hCA II | 8.9 | Acetazolamide | 12 |

| 2 | 2-aminopyrimidin-4-yl | hCA IV | 15.2 | Acetazolamide | 74 |

| 3 | 4-(trifluoromethyl)phenyl | hCA IX | 20.4 | Acetazolamide | 25 |

| 4 | 4-chlorophenyl | hCA XII | 8.7 | Acetazolamide | 5.7 |

| 5 | 3-chloro-7-indazolyl | hCA I | >10000 | Acetazolamide | 250 |

| 6 | 3-chloro-7-indazolyl | hCA II | 15 | Acetazolamide | 12 |

Note: Data is compiled from representative literature on benzenesulfonamide derivatives as carbonic anhydrase inhibitors.[1][2]

Table 2: Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 7 | N-Aryl benzenesulfonamide | HCT116 (Colon) | 20.2 | Wnt/β-catenin signaling inhibition |

| 8 | Thiazolone-benzenesulfonamide | MDA-MB-231 (Breast) | 1.52 | Carbonic Anhydrase IX Inhibition |

| 9 | 4-arylphthalazone-benzenesulfonamide | UO-31 (Renal) | Mild Activity | COX-2 Inhibition |

Note: This table presents data from various studies on the anticancer effects of benzenesulfonamide derivatives.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 4-aminobenzenesulfonamide derivatives are crucial for reproducible research. The following protocols are based on established methods for similar compounds.

Synthesis of 4-Amino-N-substituted Benzenesulfonamides

This protocol describes a general two-step synthesis for N-substituted 4-aminobenzenesulfonamides, starting from 4-acetamidobenzenesulfonyl chloride.

Step 1: Synthesis of N-substituted-4-acetamidobenzenesulfonamide

-

Dissolve 4-acetamidobenzenesulfonyl chloride (1 eq.) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired amine (e.g., cyclopropylamine) (1.1 eq.) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis of the Acetyl Group

-

Suspend the N-substituted-4-acetamidobenzenesulfonamide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final 4-amino-N-substituted benzenesulfonamide by recrystallization or column chromatography.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against various carbonic anhydrase isoforms.

-

Enzyme and Substrate Preparation:

-

Recombinant human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII) are used.

-

A stock solution of the enzyme is prepared in a suitable buffer (e.g., Tris-HCl with NaCl and ZnSO4).

-

The substrate, 4-nitrophenyl acetate (NPA), is dissolved in anhydrous acetonitrile.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate.

-

Add buffer, enzyme solution, and varying concentrations of the test compound (dissolved in DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.

-

Monitor the formation of the product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of 4-aminobenzenesulfonamide derivatives.

Caption: General synthetic route for this compound.

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Caption: Mechanism of carbonic anhydrase inhibition in cancer.

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Conclusion

4-Amino-N-substituted benzenesulfonamides are a versatile class of compounds with significant potential in drug discovery. Their primary mode of action appears to be the inhibition of carbonic anhydrases, which is relevant for various therapeutic areas, including oncology and glaucoma. Furthermore, emerging evidence suggests that some derivatives may also modulate other critical cellular pathways, such as the Wnt/β-catenin signaling cascade, highlighting their potential as multi-targeted agents. While specific data on this compound derivatives are not yet widely available, the structure-activity relationships derived from related compounds provide a strong foundation for the rational design and synthesis of novel and potent therapeutic candidates. Further research into the synthesis and biological evaluation of N-cyclopropyl and other N-cycloalkyl derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Benzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This technical guide provides an in-depth overview of the discovery and development of novel benzenesulfonamide derivatives, focusing on their synthesis, biological evaluation, structure-activity relationships, and mechanisms of action.

Core Synthetic Strategies

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. Modern advancements have introduced more sophisticated methods, including palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) and "click chemistry" for the creation of more complex molecules.

A general synthetic workflow is outlined below:

Key Biological Activities and Quantitative Data

Benzenesulfonamide derivatives have been investigated for a multitude of biological activities. A significant area of focus has been their role as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes.

Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. This has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer where CA isoforms are overexpressed.

| Compound/Series | Target Isoform(s) | Inhibition Data (Kᵢ / IC₅₀) | Reference |

| Acetazolamide (Standard) | hCA I, II, IX, XII | Kᵢ: 25 nM (hCA IX), 5.7 nM (hCA XII) | [1] |

| Amino Thiazole based Coumarin Benzenesulfonamide | hCA IX, XII | Kᵢ: 25.04 nM (hCA IX), 3.94 nM (hCA XII) | [2][3] |

| Thiazolone-Benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | hCA IX | IC₅₀: 10.93–25.06 nM | [2] |

| Naphthyl (6m) and Methyl (6a) derivatives | hCA IX | Kᵢ: 68.6 nM (6m), 56.3 nM (6a) | [4] |

| Propyl (6c) and Pentyl (6d) derivatives | hCA XII | Kᵢ: 95.6 nM (6c), 51.1 nM (6d) | [4] |

| Dual-tail analogues (4b, 5a, 5b) | hCA IX | Kᵢ: 20.4 nM, 12.9 nM, 18.2 nM respectively | [1] |

| Dual-tail analogues (5a, 5b, 5c, 5d) | hCA XII | Kᵢ: 26.6 nM, 8.7 nM, 17.2 nM, 10.9 nM respectively | [1] |

Anticancer Activity

The anticancer properties of benzenesulfonamide derivatives are often linked to their inhibition of tumor-associated CA isoforms (e.g., CA IX and XII) or their interference with key signaling pathways.

| Compound/Series | Cancer Cell Line(s) | Cytotoxicity Data (IC₅₀) | Reference |

| Thiazolone-Benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | MDA-MB-231, MCF-7 | 1.52–6.31 µM | [2] |

| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | OVCAR-8 | 0.54 µM | [5] |

| AL106 | U87 (Glioblastoma) | ~40% growth inhibition at 10 µM | [6] |

| Thiazolidinone derivatives (5b-e) | MCF-7, HepG2 | Displayed better to nearly similar IC₅₀ values to doxorubicin and 5-FU | [7] |

Antimicrobial Activity

Novel benzenesulfonamide derivatives have shown promising activity against various bacterial and fungal pathogens.

| Compound | Microorganism | Antimicrobial Data (MIC in mg/mL) | Reference |

| 4d | E. coli | 6.72 | [8] |

| 4h | S. aureus | 6.63 | [8] |

| 4a | P. aeruginosa | 6.67 | [8] |

| 4a | S. typhi | 6.45 | [8] |

| 4f | B. subtilis | 6.63 | [8] |

| 4e, 4h | C. albicans | 6.63 | [8] |

| 4e | A. niger | 6.28 | [8] |

Signaling Pathways and Mechanisms of Action

Recent research has elucidated the role of benzenesulfonamide derivatives in modulating key cellular signaling pathways implicated in disease.

Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain benzenesulfonamide derivatives have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[5]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Some benzenesulfonamide derivatives have been found to inhibit this pathway.[9]

Experimental Protocols

General Procedure for the Synthesis of Benzenesulfonamide Derivatives

A common synthetic route involves the reaction of an appropriately substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

-

Preparation of Benzenesulfonyl Chloride: The substituted benzene is reacted with an excess of chlorosulfonic acid, typically at low temperatures (0-5 °C), followed by stirring at room temperature. The reaction mixture is then poured onto crushed ice, and the resulting solid benzenesulfonyl chloride is filtered, washed with cold water, and dried.

-

Sulfonamide Formation: The synthesized benzenesulfonyl chloride is dissolved in a suitable solvent (e.g., pyridine, dichloromethane). The desired amine or aniline is then added portion-wise to the solution, often at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically acidified with dilute HCl to remove excess pyridine. The precipitated solid is filtered, washed with water, and then recrystallized from an appropriate solvent (e.g., ethanol, methanol) to yield the pure benzenesulfonamide derivative.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide by monitoring the change in pH.

-

Reagents and Buffers: A suitable buffer (e.g., 10 mM HEPES or TRIS, pH 7.5) and a pH indicator (e.g., phenol red) are required. A saturated solution of CO₂ in water is prepared. The benzenesulfonamide derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Enzyme and Inhibitor Preparation: A known concentration of the purified carbonic anhydrase isoform is prepared in the assay buffer. Serial dilutions of the inhibitor stock solution are made.

-

Measurement: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water containing the pH indicator in a stopped-flow instrument. The change in absorbance at the appropriate wavelength for the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

-

Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance change over time. Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.

-

Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivative (typically in a logarithmic series) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The benzenesulfonamide scaffold continues to be a highly privileged structure in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a fertile ground for the development of novel therapeutic agents. The ongoing exploration of their mechanisms of action, particularly their ability to modulate key signaling pathways, opens up new avenues for targeted therapies. This guide provides a foundational understanding for researchers and drug development professionals to navigate the exciting and evolving landscape of benzenesulfonamide chemistry and pharmacology.

References

- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitors of beta-Catenin Signaling [chemdiv.com]

- 5. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

spectroscopic data for 4-amino-N-cyclopropylbenzenesulfonamide (NMR, IR, MS)

Spectroscopic Data for 4-amino-N-cyclopropylbenzenesulfonamide: An In-depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for the compound this compound. However, a thorough search of available scientific literature and chemical databases has revealed a significant scarcity of published experimental spectroscopic data (NMR, IR, MS) for this specific molecule. The CAS number for this compound is 177785-41-0.[1]

Due to the lack of specific data for the target compound, this guide will present a template for the expected data based on closely related structures and provide detailed, generalized experimental protocols for obtaining such data. This will serve as a valuable resource for researchers who intend to synthesize and characterize this compound.

Data Presentation

The following tables are structured to present the anticipated spectroscopic data for this compound. The values provided are illustrative placeholders and should be replaced with experimentally determined data.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value | s, d, t, q, m | #H | Aromatic/Aliphatic Proton |

| Value | s, d, t, q, m | #H | Aromatic/Aliphatic Proton |

| Value | s, d, t, q, m | #H | Aromatic/Aliphatic Proton |

| Value | s, d, t, q, m | #H | Aromatic/Aliphatic Proton |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Value | Aromatic/Aliphatic Carbon |

| Value | Aromatic/Aliphatic Carbon |

| Value | Aromatic/Aliphatic Carbon |

| Value | Aromatic/Aliphatic Carbon |

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | s, m, w, br | Functional Group Vibration |

| Value | s, m, w, br | Functional Group Vibration |

| Value | s, m, w, br | Functional Group Vibration |

| Value | s, m, w, br | Functional Group Vibration |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| Value | Value | [M+H]⁺, [M]⁺, Fragment |

| Value | Value | [M+H]⁺, [M]⁺, Fragment |

| Value | Value | [M+H]⁺, [M]⁺, Fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Data is processed with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum.

-

Typical parameters include a 90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.

-

Data processing is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a suitable sampling accessory.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument is operated in positive or negative ion mode.

-

Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal of the molecular ion.

-

The mass spectrum is acquired over a relevant m/z range.

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements for elemental composition determination.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure elucidation.

References

The Pharmacokinetic Profile of Sulfonamide-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, the first class of synthetic antimicrobial agents, have been a cornerstone of chemotherapy for decades. Their broad spectrum of activity, coupled with their synthetic tractability, has led to the development of a vast array of derivatives with diverse therapeutic applications beyond their antimicrobial origins. A thorough understanding of the pharmacokinetic properties of these compounds is paramount for optimizing their efficacy and safety in drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of sulfonamide-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Pharmacokinetic Properties of Sulfonamides

The journey of a sulfonamide-based drug through the body is governed by its physicochemical properties, which dictate its ADME profile. Generally, most sulfonamides are well-absorbed orally and distribute throughout the body.[1] Their metabolism primarily occurs in the liver, with excretion mainly handled by the kidneys.[1]

Absorption

The majority of sulfonamides are readily absorbed from the gastrointestinal tract following oral administration.[1] The rate and extent of absorption can be influenced by factors such as the compound's pKa, lipid solubility, and the formulation of the drug product.

Distribution

Once absorbed, sulfonamides are widely distributed throughout bodily tissues and fluids.[1] A significant characteristic of this class of compounds is their binding to plasma proteins, primarily albumin.[2] The extent of protein binding varies considerably among different sulfonamides and can influence their distribution, elimination, and pharmacological activity, as only the unbound fraction is generally considered active.

Metabolism

The liver is the principal site of sulfonamide metabolism.[1] The two primary metabolic pathways are N4-acetylation and aromatic hydroxylation, the latter being primarily mediated by the Cytochrome P450 (CYP) enzyme system.[3] The degree of metabolism can vary between individuals due to genetic polymorphisms in metabolic enzymes, which can affect the drug's efficacy and potential for adverse effects.

Excretion

Sulfonamides and their metabolites are predominantly eliminated from the body via the kidneys through glomerular filtration and, in some cases, active tubular secretion.[2] The renal clearance of these compounds can be influenced by urinary pH and the patient's renal function. To mitigate the risk of crystalluria, a potential side effect of some sulfonamides, adequate patient hydration is crucial to ensure sufficient urinary output.[1]

Quantitative Pharmacokinetic Parameters

To facilitate a comparative analysis, the following table summarizes key pharmacokinetic parameters for representative sulfonamide compounds in humans. It is important to note that these values can vary depending on the patient population and clinical context.

| Compound | Half-life (t½) (hours) | Protein Binding (%) | Primary Route of Elimination | Reference(s) |

| Sulfadiazine | 8 - 17 (mean ~10) | ~80% | Renal | [4] |

| Sulfamethoxazole | 10 - 11 | ~70% | Renal (majorly as N-acetyl metabolite) | [3][5][6] |

| Sulfisoxazole | 5 - 7 | 85 - 95% | Renal | [1] |

| Sulfasalazine | 7.5 (parent drug) | >99% | Fecal (parent drug); Renal (metabolites) | |

| Acetazolamide | 2 - 6 | ~95% | Renal (unchanged) |

Experimental Protocols

The determination of the pharmacokinetic properties of sulfonamide-based compounds relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Quantification of Sulfonamides in Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of sulfonamide concentrations in plasma samples, a fundamental procedure in pharmacokinetic studies.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract the sulfonamide from the complex plasma matrix and concentrate it for analysis.

-

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (a structurally similar compound not present in the sample)

-

SPE cartridges (e.g., C18)

-

Methanol (conditioning and elution solvent)

-

Water (equilibration solvent)

-

Nitrogen evaporator

-

Reconstitution solvent (mobile phase)

-

-

Procedure:

-

Spike plasma samples with a known concentration of the internal standard.

-

Condition the SPE cartridge by passing methanol followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the sulfonamide and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

2. HPLC Analysis

-

Objective: To separate and quantify the sulfonamide and internal standard.

-

Instrumentation:

-

HPLC system with a UV or Mass Spectrometric (MS) detector

-

Reversed-phase C18 column

-

-

Typical Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV detection at a wavelength specific to the sulfonamide or MS/MS detection for higher sensitivity and specificity.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.

-

Determine the concentration of the sulfonamide in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (Cytochrome P450 Inhibition Assay)

This assay is crucial for assessing the potential of a sulfonamide compound to be metabolized by CYP enzymes and its potential to inhibit these enzymes, which can lead to drug-drug interactions.[7]

1. Incubation

-

Objective: To expose the sulfonamide compound to liver microsomes in the presence of necessary cofactors to initiate metabolism.

-

Materials:

-

Human liver microsomes

-

Sulfonamide test compound

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath at 37°C

-

-

Procedure:

-

Pre-warm a solution of human liver microsomes in phosphate buffer to 37°C.

-

Add the sulfonamide test compound to the microsome solution.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

2. Sample Analysis

-

Objective: To quantify the remaining parent sulfonamide compound at each time point.

-

Procedure:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent sulfonamide.

-

3. Data Analysis

-

Objective: To determine the rate of metabolism and the potential for CYP inhibition.

-

For Metabolism Rate:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

-

For CYP Inhibition (IC50 Determination):

-

Incubate a known CYP substrate with liver microsomes in the presence of varying concentrations of the sulfonamide test compound.

-

Measure the formation of the substrate's metabolite.

-

Plot the percentage of inhibition of metabolite formation against the logarithm of the sulfonamide concentration.

-

The IC50 value is the concentration of the sulfonamide that causes 50% inhibition of the CYP enzyme activity.[7]

-

Mandatory Visualizations

To further elucidate the complex processes involved in the pharmacokinetics of sulfonamide-based compounds, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. benchchem.com [benchchem.com]

- 3. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily in the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for 4-amino-N-cyclopropylbenzenesulfonamide and its Analogs in In-Vitro Cancer Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data for 4-amino-N-cyclopropylbenzenesulfonamide in in-vitro cancer cell assays is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of structurally similar benzenesulfonamide derivatives, which are known to exhibit anticancer properties, primarily through the inhibition of carbonic anhydrase isoforms.

Introduction

Benzenesulfonamide derivatives represent a promising class of compounds in cancer research. Their mechanism of action is often linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[3][4] By inhibiting these enzymes, sulfonamide compounds can disrupt the pH balance, leading to apoptosis and reduced tumor growth.[5] This document provides a comprehensive guide to the in-vitro evaluation of this compound and its analogs against various cancer cell lines.

Data Presentation: Anticancer Activity of Benzenesulfonamide Derivatives

The following tables summarize the in-vitro cytotoxic activity of various benzenesulfonamide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a compound's potency.

Table 1: Cytotoxicity of N-substituted Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4a | A549 | Lung Cancer | 1.98 ± 0.12 | [6] |

| HeLa | Cervical Cancer | 3.83 ± 0.16 | [6] | |

| MCF-7 | Breast Cancer | 3.52 ± 0.06 | [6] | |

| Du-145 | Prostate Cancer | 3.86 ± 0.16 | [6] | |

| 4d | A549 | Lung Cancer | 2.82 ± 0.11 | [6] |

| HeLa | Cervical Cancer | 1.99 ± 0.22 | [6] | |

| MCF-7 | Breast Cancer | 2.36 ± 0.12 | [6] | |

| Du-145 | Prostate Cancer | 3.52 ± 0.11 | [6] | |

| 5g | A549 | Lung Cancer | 2.73 ± 0.08 | [6] |

| HeLa | Cervical Cancer | 2.12 ± 0.12 | [6] | |

| MCF-7 | Breast Cancer | 2.12 ± 0.08 | [6] | |

| Du-145 | Prostate Cancer | 2.12 ± 0.04 | [6] | |

| Compound 23 | IGR39 | Malignant Melanoma | 27.8 ± 2.8 | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 | [7] |

Table 2: Cytotoxicity of Other Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| N-ethyl toluene-4-sulphonamide (8a) | MDA-MB-231 | Breast Cancer | 10.91 - 19.22 | [8] |

| MCF-7 | Breast Cancer | 10.91 - 19.22 | [8] | |

| HeLa | Cervical Cancer | 10.91 - 19.22 | [8] | |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | Breast Cancer | 4.62 - 7.21 | [8] |

| MCF-7 | Breast Cancer | 4.62 - 7.21 | [8] | |

| HeLa | Cervical Cancer | 4.62 - 7.21 | [8] |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of sulfonamide compounds on cancer cell lines and the calculation of the IC50 value.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

96-well plates

-

This compound or its analogs

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the desired cancer cell lines in the appropriate medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of the sulfonamide compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[10]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the sulfonamide.

-

Include wells with untreated cells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.[9]

-

-

Incubation:

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[9]

-

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of sulfonamide compounds on the expression levels of key proteins involved in cancer-related signaling pathways (e.g., apoptosis-related proteins like Bax, Bcl-2, and caspases).

Materials:

-

Cancer cells treated with the sulfonamide compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against CA IX, Bax, Bcl-2, cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Protein Separation and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.[11]

-

-

Immunoblotting:

-

Detection:

-

Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of Carbonic Anhydrase IX by Sulfonamides.

Experimental Workflow

Caption: General Workflow for In-Vitro Anticancer Screening.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Treating Cell Cultures with 4-amino-N-cyclopropylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized experimental protocol for the investigation of 4-amino-N-cyclopropylbenzenesulfonamide. The proposed mechanism of action and subsequent experimental designs are based on the known activities of other sulfonamide derivatives and should be considered hypothetical until experimentally validated for this specific compound. Researchers should adapt this protocol based on their specific cell lines and experimental goals.

Introduction

This compound is a small molecule belonging to the sulfonamide class of compounds. Sulfonamides are a well-established class of therapeutics, and many derivatives have been investigated for their potential as anticancer agents.[1][2] A prominent mechanism of action for the anticancer effects of some sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] These enzymes play a crucial role in regulating intra- and extracellular pH in the tumor microenvironment, and their inhibition can lead to intracellular acidification, induction of reactive oxygen species (ROS), and ultimately, apoptosis.[3][5]

This document outlines a detailed experimental protocol to evaluate the cytotoxic and pro-apoptotic effects of this compound on a representative cancer cell line (MCF-7, human breast adenocarcinoma) and a non-cancerous cell line (HEK-293, human embryonic kidney) to assess for potential cancer-specific effects. The protocol includes a cytotoxicity assay (MTT) to determine the half-maximal inhibitory concentration (IC50) and an apoptosis assay (Annexin V-FITC/PI staining) to quantify the induction of programmed cell death.

Hypothetical Signaling Pathway: Carbonic Anhydrase Inhibition

The proposed mechanism involves the inhibition of tumor-associated carbonic anhydrase IX (CA IX) by this compound. This inhibition disrupts the pH balance of the cancer cell, leading to intracellular acidosis and increased oxidative stress, which in turn activates downstream apoptotic pathways.

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma cell line)

-

HEK-293 (human embryonic kidney cell line)

-

-

Compound:

-

This compound (powder)

-

-

Reagents for Cell Culture:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Reagents for Compound Preparation:

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Reagents for MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

-

Reagents for Apoptosis Assay:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Protocol 1: Compound Preparation

-

Prepare 10 mM Stock Solution:

-

Calculate the mass of this compound required to prepare a 10 mM stock solution in DMSO.

-

Dissolve the calculated mass of the compound in the appropriate volume of cell culture-grade DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

-

-

Prepare Working Solutions:

-